Amiloxato

Descripción general

Descripción

Aplicaciones Científicas De Investigación

El amiloxato se utiliza principalmente en formulaciones de protectores solares debido a su capacidad para absorber los rayos UV-B, protegiendo así la piel de la radiación dañina. Sus propiedades antiinflamatorias y antioxidantes potenciales lo convierten en un ingrediente valioso en productos cosméticos . Además, la similitud estructural del this compound con el ácido cinámico sugiere que puede tener propiedades antimicrobianas, que se están explorando en varios estudios de investigación .

Mecanismo De Acción

El amiloxato actúa como un filtro UV-B absorbiendo selectivamente los rayos UV-B. Se propone que media una acción antioxidante actuando como un captador de radicales libres, protegiendo así la piel del daño oxidativo . El compuesto no penetra significativamente en la piel, lo que mejora su perfil de seguridad para aplicaciones tópicas .

Análisis Bioquímico

Biochemical Properties

Amiloxate plays a significant role in biochemical reactions, particularly as a UV-B filter that selectively absorbs UV-B rays . It interacts with various biomolecules, including enzymes and proteins, to exert its effects. For instance, amiloxate mediates an antioxidant action by acting as a free radical scavenger . This interaction helps in reducing oxidative stress and inflammation, which are crucial in preventing skin damage caused by UV radiation .

Cellular Effects

Amiloxate influences various cellular processes and functions. It has been shown to exert a dose-dependent anti-inflammatory action and inhibit edema by about 70% even at low doses in mouse studies . Additionally, due to its structural similarities with cinnamic acid, amiloxate may display antioxidant and antimicrobial properties . These effects contribute to its role in protecting cells from oxidative damage and inflammation, thereby maintaining cellular homeostasis .

Molecular Mechanism

The molecular mechanism of amiloxate involves its function as a UV-B filter that selectively absorbs UV-B rays . It is proposed that amiloxate mediates an antioxidant action by acting as a free radical scavenger . This mechanism helps in neutralizing free radicals and reducing oxidative stress, which is essential in preventing cellular damage caused by UV radiation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of amiloxate have been observed to change over time. Studies have shown that amiloxate is stable and does not undergo significant degradation when applied to the skin . Long-term effects on cellular function have not been extensively studied.

Dosage Effects in Animal Models

The effects of amiloxate vary with different dosages in animal models. In a mouse study, amiloxate exerted a dose-dependent anti-inflammatory action and inhibited edema by about 70% even at low doses . The threshold effects and potential toxic or adverse effects at high doses have not been well-documented.

Metabolic Pathways

Amiloxate is involved in metabolic pathways related to its antioxidant and anti-inflammatory properties. It interacts with enzymes and cofactors that play a role in reducing oxidative stress and inflammation

Transport and Distribution

Amiloxate is transported and distributed within cells and tissues primarily through its application on the skin. According to in vitro studies, there was no detection of amiloxate undergoing skin penetration, indicating that it remains on the surface of the skin . This property is crucial for its function as a UV filter, as it needs to stay on the skin’s surface to effectively absorb UV-B rays .

Subcellular Localization

The subcellular localization of amiloxate is primarily on the surface of the skin, where it exerts its UV-filtering effects . There is no evidence to suggest that amiloxate penetrates into deeper layers of the skin or other cellular compartments . This localization is essential for its role in protecting the skin from UV radiation .

Métodos De Preparación

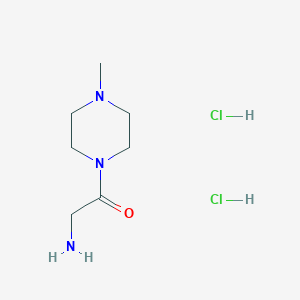

El amiloxato se sintetiza mediante la esterificación del ácido 4-metoxicinámico con isopentanol. La reacción generalmente implica el uso de un catalizador ácido, como el ácido sulfúrico, y se lleva a cabo en condiciones de reflujo para garantizar la conversión completa . Los métodos de producción industrial siguen principios similares, pero se amplían para acomodar cantidades más grandes.

Análisis De Reacciones Químicas

El amiloxato sufre varias reacciones químicas, que incluyen:

Oxidación: El this compound se puede oxidar para formar los ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertir el this compound en derivados de alcohol.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados.

Comparación Con Compuestos Similares

El amiloxato es similar a otros derivados del cinamato utilizados como filtros UV, como el octinoxato (octil metoxicinamato). El this compound tiene una combinación única de propiedades de absorción UV y efectos antiinflamatorios, lo que lo convierte en una opción preferida en ciertas formulaciones . Otros compuestos similares incluyen el octisalato y la avobenzona, que también sirven como filtros UV pero difieren en su estructura química y características de absorción específicas .

Referencias

Propiedades

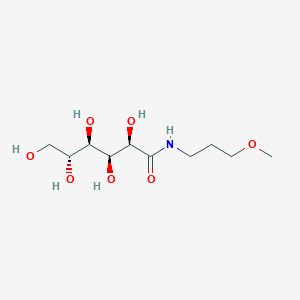

IUPAC Name |

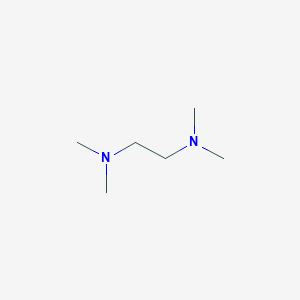

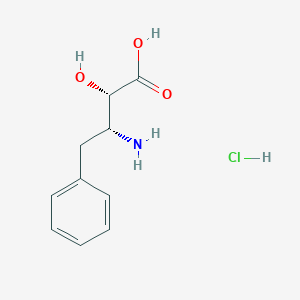

3-methylbutyl (E)-3-(4-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-12(2)10-11-18-15(16)9-6-13-4-7-14(17-3)8-5-13/h4-9,12H,10-11H2,1-3H3/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBNYRXMKIIGMKK-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC(=O)C=CC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCOC(=O)/C=C/C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble | |

| Record name | Amiloxate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11207 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Amiloxate is a UV-B filter that selectively absorbs UV-B rays. It is proposed that amiloxate mediates an antioxidant action by acting as a free radical scavenger. | |

| Record name | Amiloxate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11207 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

71617-10-2 | |

| Record name | Amiloxate [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071617102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amiloxate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11207 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 71617-10-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408332 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isopentyl p-methoxycinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.798 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMILOXATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/376KTP06K8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

< -30 | |

| Record name | Amiloxate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11207 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Amiloxate as a sunscreen agent?

A1: Amiloxate functions as a chemical sunscreen agent by absorbing ultraviolet (UV) radiation from sunlight, specifically UVB rays. [] This absorption prevents the UV radiation from reaching the skin and causing damage. While the exact mechanism is not explicitly detailed in the provided abstracts, it likely involves the absorption of UV energy by the amiloxate molecule, causing excitation of its electrons. This energy is then dissipated as heat, effectively preventing the harmful UV radiation from penetrating the skin.

Q2: What are the limitations of using Amiloxate in sunscreen formulations?

A2: While Amiloxate provides UVB protection, it doesn't offer significant protection against UVA rays. [] Effective sunscreen formulations often require a combination of UV filters to address both UVA and UVB radiation. Additionally, the provided research highlights concerns regarding the safety of Amiloxate and the need for further data to confirm its safety profile. [] This uncertainty led the FDA to request additional information from manufacturers regarding the safety of Amiloxate. []

Q3: How is Amiloxate typically quantified in sunscreen products?

A3: High-Performance Liquid Chromatography (HPLC) is a common analytical technique used to quantify Amiloxate and other UV filters in sunscreen products. [] This method allows for simultaneous analysis of multiple UV filters, including Amiloxate, offering a comprehensive assessment of sunscreen composition.

Q4: What is the significance of the Sunscreen Innovation Act in the context of Amiloxate research?

A4: The Sunscreen Innovation Act, enacted in 2014, aimed to expedite the review process for new sunscreen active ingredients by the FDA. [] Amiloxate was one of the eight ingredients under review at the time. This Act highlights the need for a more efficient regulatory pathway for evaluating the safety and efficacy of sunscreen ingredients, including Amiloxate, to address the public's need for safe and effective sun protection.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B135478.png)

![(S)-3-Amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B135482.png)